

Early research on the efficacy of Leritrelvir monotherapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Early Research into the Efficacy of Leritrelvir Monotherapy

This technical guide provides a comprehensive overview of the early research on the efficacy of **Leritrelvir** as a monotherapy for the treatment of mild to moderate COVID-19. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of the mechanism of action and clinical trial workflow.

Mechanism of Action

Leritrelvir is an orally administered antiviral agent that functions as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] This enzyme is critical for the replication of the virus as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the active site of the Mpro, **Leritrelvir** blocks this cleavage process, thereby disrupting viral replication and reducing the viral load in infected individuals.[1][2] Preclinical studies have indicated that **Leritrelvir** has a potent antiviral activity against various SARS-CoV-2 variants.[3][4]





Click to download full resolution via product page

Caption: Mechanism of action of **Leritrelvir** in inhibiting SARS-CoV-2 replication.

Clinical Efficacy Data

The primary source of clinical data on **Leritrelvir** monotherapy is a multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted in China.[4] This study evaluated the efficacy and safety of **Leritrelvir** in adults with mild to moderate COVID-19 who did not require hospitalization.[3][4]

Primary Efficacy Endpoint

The primary endpoint of the phase 3 trial was the time from the first dose to the sustained clinical recovery of 11 COVID-19 symptoms.[4][5]



Metric	Leritrelvir Group (n=680)	Placebo Group (n=679)	p-value	Hazard Ratio (95% CI)
Median Time to				
Sustained	251.02 (IQR	271.33 (IQR	0.0022 1.20.7	1 20 (1 07 1 2E)
Clinical Recovery	188.95–428.68)	219.00–529.63)	0.0022	1.20 (1.07–1.35)
(hours)				
Table 1: Time to				
Sustained				
Clinical Recovery				
in the Intention-				
to-Treat (ITT)				
Population				

Subgroup Analysis of Clinical Recovery

Further analysis revealed significant differences in the time to sustained clinical recovery in specific subgroups.[3][4]

Subgroup	Difference in Median Time to Recovery (Leritrelvir vs. Placebo)
Positive Viral Nucleic Acid Test ≤72 hours	33.9 hours shorter in the Leritrelvir group
Baseline Viral Load >8 log10 Copies/mL	51.3 hours shorter in the Leritrelvir group
Table 2: Subgroup Analysis for Median Time to Sustained Clinical Recovery[3][4]	

Virological Outcome

Leritrelvir demonstrated a significant impact on viral load reduction compared to the placebo. [3][4]



Metric	Outcome	
Viral Load Reduction on Day 4	0.82 log10 copies/mL lower in the Leritrelvir group compared to placebo	
Table 3: Viral Load Reduction[3][4]		

A phase 2 clinical trial also showed that **Leritrelvir** monotherapy resulted in a shorter duration of viral shedding compared to placebo.[6]

Group	Duration of Viral Shedding (hours)	Reduction vs. Placebo (days)
Leritrelvir Monotherapy	166	4.2
Placebo	Not specified	N/A
Table 4: Duration of Viral Shedding in Phase 2 Trial[6]		

Safety Profile

Leritrelvir monotherapy was found to have a good safety profile with no serious safety concerns.



Adverse Event (AE) Category	Leritrelvir Group (n=680)	Placebo Group (n=679)
Any Adverse Events	315 (46.46%)	292 (43.52%)
Treatment-Relevant AEs	218 (32.15%)	186 (27.72%)
Hypertriglyceridemia (≥5% of participants)	79 (11.7%)	70 (10.4%)
Hyperlipidemia (≥5% of participants)	60 (8.8%)	52 (7.7%)
COVID-19 Pneumonia	1	2
Table 5: Incidence of Adverse Events[4]		

No participants in either group progressed to severe COVID-19 by day 29.[3][4]

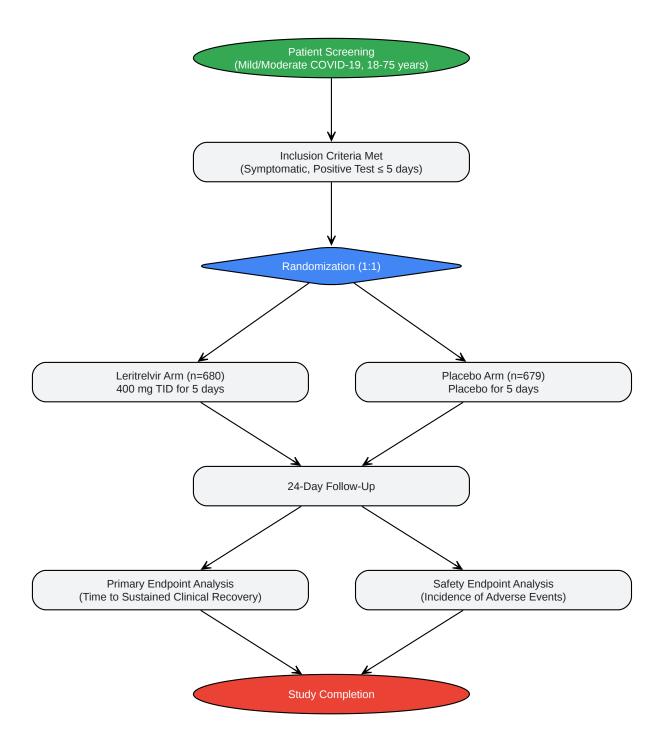
Experimental Protocols Phase 3 Clinical Trial Methodology

The pivotal phase 3 study was a randomized, double-blind, placebo-controlled, multicenter trial conducted at 29 clinical sites in China.[4]

- Participants: Enrolled patients were between 18 and 75 years old with a diagnosis of mild or moderate COVID-19 not requiring hospitalization.[3][4] Participants had a positive SARS-CoV-2 nucleic acid test and at least one of 11 COVID-19 symptoms within 48 hours before randomization.[3][4] The interval between the first positive test and randomization was no more than 120 hours (5 days).[3][4]
- Randomization and Treatment: A total of 1359 patients were randomized in a 1:1 ratio to receive either oral Leritrelvir (400 mg three times daily) or a placebo for a 5-day course.[4]
- Endpoints: The primary efficacy endpoint was the time to sustained clinical recovery of all 11 specified symptoms.[4][5] The safety endpoint was the incidence of adverse events.[4][5]



Analysis: The primary and safety analyses were performed on the intention-to-treat (ITT)
population.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 clinical trial for Leritrelvir monotherapy.

Preclinical Studies

Preclinical investigations demonstrated **Leritrelvir**'s potent antiviral properties and favorable pharmacokinetics.[6][7] An in vivo efficacy study in K18-hACE2 mice infected with the Delta variant of SARS-CoV-2 showed dose-dependent inhibition of the virus.[6][7]

Dose	Inhibition Rate
300 mg/kg	42.86%
600 mg/kg	100%
Table 6: In Vivo Efficacy of Leritrelvir in K18-hACE2 Mice[6][7]	

These studies also showed that **Leritrelvir** significantly reduced viral titers in the lungs of infected mice and led to improvements in lung pathology.[6][7]

Conclusion

Early research, particularly a large-scale phase 3 clinical trial, indicates that **Leritrelvir** monotherapy is an effective and well-tolerated treatment for adults with mild to moderate COVID-19. It significantly reduces the time to clinical recovery and lowers viral load without raising serious safety concerns. These findings suggest that **Leritrelvir** could be a valuable therapeutic option, especially as it does not require co-administration with ritonavir, which can simplify treatment regimens and reduce the potential for drug-drug interactions.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. What is the mechanism of Leritrelvir? [synapse.patsnap.com]
- 2. What is Leritrelvir used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Early research on the efficacy of Leritrelvir monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#early-research-on-the-efficacy-of-leritrelvir-monotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com